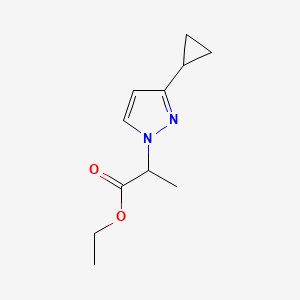

ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester featuring a cyclopropyl substituent at the 3-position of the pyrazole ring and an ethyl propanoate moiety at the 1-position. This compound has been cataloged by CymitQuimica (Ref: 10-F427349), though it is currently listed as discontinued, limiting its commercial availability .

Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and structural tunability.

Properties

IUPAC Name |

ethyl 2-(3-cyclopropylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)8(2)13-7-6-10(12-13)9-4-5-9/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNQRPWZGLPLJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-cyclopropyl-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.

Industry: It can be utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular pathways, affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Based Esters

Key structural analogs include derivatives synthesized via reactions involving malononitrile, ethyl cyanoacetate, and substituted pyrazoles. Below is a comparative analysis:

Key Observations:

Polar substituents (e.g., in 11b and 7b) improve aqueous solubility but may reduce membrane permeability .

Synthetic Accessibility: Analogs like 11b and 7b require multi-step condensation with reagents such as malononitrile or sulfur, whereas the target compound’s synthesis likely involves cyclopropane coupling, which demands specialized reagents or catalysts .

Electronic and Steric Profiles: The thiophene in 7b introduces conjugated π-electrons and sulfur-mediated redox activity, absent in the cyclopropyl analog .

Functional and Potential Application Differences

- The cyclopropyl group may confer resistance to enzymatic hydrolysis, making the compound a candidate for prolonged-action formulations.

- Thermal Stability: Cyclopropane’s ring strain (~27 kcal/mol) could lower thermal stability compared to non-cyclic analogs. However, this strain may enhance reactivity in click chemistry or ring-opening reactions .

Biological Activity

Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores the biological activity, synthesis, and mechanisms of action associated with this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . Its structure features a cyclopropyl group attached to a pyrazole ring, contributing to its unique chemical properties. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 182.23 g/mol |

| Density | 1.05 g/cm³ |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propanoate with 3-cyclopropyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6 in serum samples. The reduction of these cytokines indicates a potential mechanism through which the compound exerts its anti-inflammatory effects.

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity and influencing cellular processes such as cytokine release and cell proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: In Vivo Anti-inflammatory Study

In an animal model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant decrease in paw edema compared to controls. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting its potential use in inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.